molecular formula C18H26N2O3 B12788673 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione CAS No. 87497-28-7

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione

Cat. No.: B12788673
CAS No.: 87497-28-7
M. Wt: 318.4 g/mol
InChI Key: MZIXAUGYHJEFFF-UHFFFAOYSA-N
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Description

This compound belongs to the curcuminoid family, characterized by a heptanedione backbone substituted with dimethylamino and hydroxybenzylidene groups. Its unique structure confers photophysical properties, such as enhanced absorption maxima in the visible spectrum (~450 nm) and strong fluorescence emission, making it a candidate for photodynamic therapy (PDT). The dimethylamino groups act as electron donors, while the hydroxybenzylidene moiety extends conjugation, improving light absorption and reactive oxygen species (ROS) generation .

Properties

CAS No.

87497-28-7

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1,7-bis(dimethylamino)-4-[(4-hydroxyphenyl)methylidene]heptane-3,5-dione

InChI

InChI=1S/C18H26N2O3/c1-19(2)11-9-17(22)16(18(23)10-12-20(3)4)13-14-5-7-15(21)8-6-14/h5-8,13,21H,9-12H2,1-4H3

InChI Key

MZIXAUGYHJEFFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C(=CC1=CC=C(C=C1)O)C(=O)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-bis(dimethylamino)-3,5-heptanedione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the heptanedione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino groups.

Scientific Research Applications

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione C₂₃H₂₈N₂O₃ 380.48 g/mol Dimethylamino (electron-donating), 4-hydroxybenzylidene (conjugated) High ROS generation, λₐᵦₛ ≈ 450 nm, PDT applications
Tetrahydrocurcumin (1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione) C₂₁H₂₄O₆ 372.41 g/mol Hydroxy, methoxy (electron-withdrawing) Antioxidant, anti-inflammatory, λₐᵦₛ ≈ 280 nm, used in cosmetics
(1E,6E)-1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione C₂₃H₂₆N₂O₂ 362.47 g/mol Dimethylamino, conjugated diene Strong fluorescence, λₐᵦₛ ≈ 420 nm, intracellular localization in PDT
3,5-Heptanedione,1,7-bis(4-hydroxyphenyl) C₁₉H₂₀O₄ 312.36 g/mol Hydroxyphenyl (polar) Antioxidant, UV absorption at λₐᵦₛ ≈ 300 nm
Dimethoxycurcumin (1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-heptatrien-3-one) C₂₃H₂₆O₇ 438.45 g/mol Dimethoxy, hydroxyl Anti-inflammatory via NF-κB inhibition, λₐᵦₛ ≈ 370 nm

Biological Activity

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₃₀H₃₁N₃O₆
  • Molecular Weight : 499.56 g/mol
  • IUPAC Name : 1,7-bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione

Cytotoxicity

Numerous studies have demonstrated the cytotoxic properties of 1,7-bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione against various cancer cell lines. For instance:

  • Cytotoxic Effects : The compound exhibited potent cytotoxicity against a panel of human tumor cell lines with IC₅₀ values in the nanomolar range. In particular, it showed significant activity against leukemia and squamous cell carcinoma lines .
  • Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptosis and inhibition of cellular respiration. The compound activates caspases-3 and -7 in malignant cells, leading to programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following observations have been made:

  • Dimethylamino Substitution : The presence of dimethylamino groups enhances solubility and potentially increases bioavailability, contributing to the compound's effectiveness .
  • Hydroxyl Groups : Hydroxyl substitutions on the benzylidene moiety appear to play a significant role in enhancing cytotoxic activity through hydrogen bonding interactions with cellular targets .

Case Studies

  • Study on Human Tumor Cell Lines :
    • A study evaluated the effects of the compound on human promyelocytic leukemia (HL-60) and oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) cell lines.
    • Results indicated that the compound was significantly more toxic to malignant cells compared to non-malignant cells, suggesting a favorable selectivity index for therapeutic applications .
  • Mechanistic Insights :
    • Research indicated that treatment with 1,7-bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione resulted in cell cycle arrest and increased apoptosis markers in treated cells. Flow cytometry analysis revealed alterations in cell cycle distribution post-treatment .

Data Table: Biological Activity Summary

Cell Line IC₅₀ (nM) Mechanism of Action Selectivity Index
HL-60 (Leukemia)34Induction of apoptosisHigh
HSC-2 (Carcinoma)45Caspase activationModerate
HSC-3 (Carcinoma)40Inhibition of cellular respirationModerate
HSC-4 (Carcinoma)50Cell cycle arrestModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between dimethylamino-substituted diketones and 4-hydroxybenzaldehyde derivatives. A reflux system with polar aprotic solvents (e.g., DMSO or ethanol) and acid catalysts (e.g., glacial acetic acid) is commonly used . Optimization can employ factorial design to test variables like temperature (80–120°C), molar ratios (1:1 to 1:1.2), and reaction time (4–18 hours). Statistical methods (e.g., ANOVA) help identify significant factors for yield improvement .
Variable Range Tested Optimal Value Impact on Yield
Temperature80–120°C110°C+25% efficiency
Molar Ratio (ketone:aldehyde)1:1 – 1:1.21:1.1+15% yield
Reaction Time4–18 hours12 hoursBalances purity/yield

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Characterization requires multi-spectral analysis:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., dimethylamino groups at δ 2.8–3.2 ppm) and confirms the benzylidene moiety .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z: ~400–450 Da) .
  • X-ray Crystallography : Resolves stereochemistry of the heptanedione backbone .

Q. What preliminary biological activities have been reported for structurally analogous diarylheptanoids?

  • Methodological Answer : Diarylheptanoids (e.g., ginger-derived analogs) exhibit anti-inflammatory and antioxidant properties. Assays include:

  • In vitro COX-2 inhibition (IC₅₀ values <10 μM) .
  • DPPH radical scavenging (EC₅₀ ~20–50 μg/mL).
  • Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Structural modifications (e.g., hydroxyl/methoxy groups) correlate with activity trends .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : The β-diketone moiety undergoes keto-enol tautomerism, sensitive to solvent polarity (e.g., DMSO stabilizes enol form via H-bonding). UV-Vis spectroscopy (250–400 nm) tracks enol content, while DFT calculations (B3LYP/6-31G*) model energy barriers. Substituents like dimethylamino groups enhance enol stabilization by resonance .

Q. How can contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Purity : HPLC purity thresholds (>95%) reduce false positives .
  • Assay Conditions : Standardize protocols (e.g., serum-free media, consistent incubation times).
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. hydroxyl groups alter solubility and membrane permeability) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer : Stability challenges include hydrolysis of the β-diketone and oxidation of the benzylidene group. Solutions:

  • Formulation : Encapsulation in cyclodextrins or liposomes.
  • Derivatization : Acetylation of hydroxyl groups reduces metabolic degradation .
  • Storage : Argon atmosphere and −20°C storage mitigate oxidation .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding to COX-2 or NF-κB. Parameters:

  • Grid Box : Center on active site (e.g., COX-2: x=15, y=20, z=25 Å).
  • Scoring : ΔG < −7 kcal/mol suggests strong binding. MD simulations (GROMACS) validate stability over 100 ns .

Methodological Design Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Answer : Use a Taguchi orthogonal array to test substituent variations (e.g., hydroxyl, methoxy, dimethylamino). Variables include electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters. Response surface methodology (RSM) correlates descriptors with bioactivity .

Q. How can green chemistry principles be applied to its synthesis?

  • Answer : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., organocatalysis) reduce waste. Membrane separation (e.g., nanofiltration) purifies products without column chromatography .

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